(r)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(8aR)-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-5-8-4-6-2-1-3-9(6)7/h6,8H,1-5H2/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAZJWVQKLGNDT-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNCC(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R Hexahydro Pyrrolo 1,2 a Pyrazin 4 One and Analogues
Chiral Synthesis Approaches to Enantiomerically Pure Pyrrolopyrazinones
The biological activity of pyrrolopyrazinones is often dependent on their stereochemistry. Consequently, the development of enantioselective synthetic methods is crucial. A significant approach for the direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines is the catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. nih.gov
This method involves the reaction of N-aminoethylpyrroles with various aldehydes in the presence of a chiral phosphoric acid catalyst. nih.govsci-hub.se The reaction proceeds smoothly under mild conditions to afford the desired chiral products in high yields and with excellent enantioselectivities. nih.gov The choice of solvent can influence the reaction's efficiency, with tetrahydrofuran (B95107) (THF) often providing optimal results for enantioselectivity. sci-hub.se The absolute configuration of the resulting products has been confirmed through single-crystal X-ray diffraction analysis. sci-hub.se
Table 1: Asymmetric Intramolecular aza-Friedel-Crafts Reaction
| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| (R)-PA1e | Toluene | 91 | 76 |
| (R)-PA1e | Dichloromethane | 88 | 86 |
| (R)-PA1e | Chloroform | 97 | 85 |
| (R)-PA1e | Acetonitrile | 82 | 81 |
| (R)-PA1e | THF | 91 | 94 |
Data synthesized from research on catalytic asymmetric intramolecular aza-Friedel-Crafts reactions. sci-hub.se
Cyclization Reactions in Pyrrolopyrazine Scaffold Construction
Cyclization reactions are fundamental to the construction of the bicyclic pyrrolopyrazine core. Various strategies have been developed, including multicomponent reactions, reductive cyclization, and nucleophilic substitution, to efficiently assemble this scaffold. mdpi.comhillsdale.eduacs.orgnih.govnih.gov
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product, thereby minimizing waste and saving time. nih.govmdpi.com Several MCRs have been successfully applied to the synthesis of pyrrolopyrazinones. mdpi.com
The Ugi reaction, a well-known MCR, has been utilized to generate libraries of polysubstituted pyrrolopyrazinones. mdpi.com In one approach, two of the four components (an acid and a ketone) are present on a pyrrole (B145914) moiety, which then reacts with an isonitrile and an amine. mdpi.com Another strategy involves a three-component reaction between 1,2-diaminoethane, dialkyl acetylenedicarboxylate, and various biselectrophiles, such as bromopyruvate, to yield dihydropyrrolopyrazinones. mdpi.com
Table 2: Examples of Multicomponent Reactions for Pyrrolopyrazinone Synthesis
| MCR Type | Reactants | Key Features |
|---|---|---|
| Ugi Reaction | N-(2-oxopropyl)pyrrole-2-carboxylic acids, isonitriles, amines | Two components are part of the pyrrole starting material. |
| Three-Component | 1,2-diaminoethane, dialkyl acetylenedicarboxylate, α-bromo ketones | Forms an intermediate pyrazine (B50134) that reacts with the bromoketone. |
| Castagnoli–Cushman | Pyrrole cyclic anhydrides | A variation of multicomponent reactions applied to pyrrole derivatives. |
Information compiled from reviews on synthetic strategies towards dihydropyrrolo[1,2-a]pyrazinones. mdpi.com
Reductive cyclization offers a valuable route to the pyrrolopyrazinone scaffold. A common strategy involves the use of an azide (B81097) functional group as a precursor to an amine. mdpi.com For instance, an alcohol can be converted to an azide via mesylation, followed by catalytic hydrogenation. The in situ generated amine then undergoes intramolecular cyclization to form the desired pyrrolopyrazinone ring system. mdpi.com This approach has been successfully employed in the total synthesis of natural products like cyclooroidin. mdpi.com
Nucleophilic substitution reactions play a crucial role in both the formation and derivatization of the pyrrolopyrazine scaffold. nih.gov An intramolecular nucleophilic attack is often the key ring-closing step in many synthetic routes. For example, the reaction of N-(2-bromoethyl)pyrrole-2-carboxylates with amines proceeds via substitution of the bromine by the amine, followed by lactamization to yield N-substituted pyrrolopyrazinones. mdpi.com
The electronic nature of substituents on the starting materials can direct the regioselectivity of cyclization. beilstein-journals.org In the cyclization of N-alkyne-substituted pyrrole esters with hydrazine, electron-donating groups on the alkyne favor the formation of the pyrrolopyrazinone skeleton through a 6-endo-dig cyclization, while electron-withdrawing groups can lead to alternative cyclization products. beilstein-journals.org
Derivatization Strategies for Expanding Chemical Space and Exploring Bioactivity
To explore the full therapeutic potential of the pyrrolopyrazinone scaffold, derivatization strategies are employed to create libraries of analogues with diverse functionalities. This allows for the systematic investigation of structure-activity relationships (SAR). researchgate.net
Derivatization can be achieved through various reactions targeting different positions of the bicyclic core. For example, the pyrrole ring can be functionalized with bromine substituents using reagents like N-bromosuccinimide (NBS). mdpi.com The pyrazinone ring also offers sites for modification. The introduction of substituents at various positions of the pyrrolopyrazine core can be achieved by carefully selecting the starting materials for cyclization reactions. hillsdale.eduacs.org Gold-catalyzed cyclization of enyne-substituted diketopiperazine aldol (B89426) condensation products has been shown to be an effective method for creating substituted pyrrolopyrazinones. nih.gov
Isolation and Characterization from Biological Sources
Microbial Production of Pyrrolopyrazinone Analogues
The production of pyrrolopyrazinone analogues is a testament to the diverse metabolic capabilities of microorganisms. These compounds are often synthesized as part of the microbes' strategies to compete in their natural environments.
Bacteria, in particular species from the genera Bacillus and Streptomyces, have proven to be a rich source of hexahydropyrrolo[1,2-a]pyrazin-4-one and its derivatives. These bacteria have been isolated from a wide array of ecological niches, from marine life to terrestrial soils.
One notable example is the isolation of pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- from a novel strain of Bacillus tequilensis (MSI45) associated with a marine sponge, Callyspongia diffusa. nih.govsigmaaldrich.com This discovery highlights the potential of marine symbiotic microorganisms as a source of new bioactive compounds. Another significant finding is the identification of the same compound in Streptomyces mangrovisoli (MUSC 149T), a novel species isolated from mangrove soil in Malaysia. frontiersin.org The rhizosphere, the soil region directly influenced by plant roots, has also yielded pyrrolopyrazinone-producing bacteria. For instance, a strain of Bacillus cereus (KSAS17) isolated from the potato rhizosphere was found to produce pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl). Furthermore, Exiguobacterium indicum SJ16, isolated from the rhizosphere of Cyperus laevigatus, was shown to produce 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione. nih.gov
| Bacterial Strain | Compound Isolated | Isolation Environment |
| Bacillus tequilensis MSI45 | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Marine Sponge (Callyspongia diffusa) |
| Streptomyces mangrovisoli MUSC 149T | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Mangrove Soil |
| Bacillus cereus KSAS17 | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | Potato Rhizosphere |
| Exiguobacterium indicum SJ16 | 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | Rhizosphere of Cyperus laevigatus |
| Streptomyces sp. VITPK9 | Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- | Salt Spring Habitat |
While bacterial sources have been more extensively documented, fungi are also known to produce pyrrolopyrazinone analogues. The genus Aspergillus has been identified as a producer of related compounds. For example, Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- has been reported in Aspergillus fumigatus. nih.gov The biosynthesis of complex fungal natural products, including those with pyrrolopyrazine-like structures, often involves intricate enzymatic pathways, such as those utilizing polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrids. nih.gov
| Fungal Strain | Compound Reported |
| Aspergillus fumigatus | Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- |
Extraction and Purification Methodologies for Natural Pyrrolopyrazinone Derivatives
The isolation of pyrrolopyrazinone derivatives from microbial cultures typically involves a multi-step process of extraction and purification. A common initial step is the extraction of the microbial culture supernatant or biomass with an organic solvent, frequently ethyl acetate. researchgate.net This crude extract, containing a mixture of metabolites, is then subjected to various chromatographic techniques to isolate the target compounds.
Silica gel column chromatography is a widely used method for the initial fractionation of the crude extract. nih.gov Further purification is often achieved using high-performance liquid chromatography (HPLC), which provides higher resolution and allows for the separation of closely related compounds. researchgate.netnih.gov
| Step | Method | Purpose |
| 1 | Solvent Extraction (e.g., Ethyl Acetate) | To obtain a crude extract of microbial metabolites. |
| 2 | Silica Gel Column Chromatography | Initial separation and fractionation of the crude extract. |
| 3 | High-Performance Liquid Chromatography (HPLC) | Final purification of the target compound to a high degree of purity. |
Spectroscopic Elucidation of Isolated Pyrrolopyrazinone Structures
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. nih.gov For pyrrolopyrazinones, characteristic peaks would include those for C=O (carbonyl) and N-H (amine/amide) stretching vibrations. nih.gov
Mass spectrometry (MS) , often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is employed to determine the molecular weight and elemental formula of the compound. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecular weight of the parent compound, hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141), is 154.17 g/mol . nist.gov
Nuclear magnetic resonance (NMR) spectroscopy , including ¹H NMR and ¹³C NMR, is the most powerful tool for elucidating the detailed structure of organic molecules. nih.gov ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as COSY and HMBC, are used to establish the connectivity between atoms.
| Spectroscopic Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., C=O, N-H). |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental formula; structural information from fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) | Detailed structural elucidation, including carbon skeleton and proton environments. |
Investigating Biological Activities and Mechanistic Pathways of Pyrrolopyrazinones
Antimicrobial Activity Studies of Pyrrolopyrazine Compounds
Pyrrolopyrazine derivatives and related diketopiperazines have been a focal point of research for new antimicrobial agents, driven by the increasing threat of drug-resistant pathogens. eurekaselect.comnih.govnih.gov
Research has highlighted the antibacterial potential of pyrrolopyrazine compounds. A notable example is pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- , a compound isolated from the marine bacterium Bacillus tequilensis MSI45. nih.govresearchgate.net This metabolite demonstrated potent inhibitory effects against multidrug-resistant Staphylococcus aureus (MDRSA). nih.govnih.gov The minimum inhibitory concentration (MIC) was determined to be 15 ± 0.172 mg/L, and the minimum bactericidal concentration (MBC) was 20 ± 0.072 mg/L, identifying the compound as bactericidal. nih.govresearchgate.net Time-kill assays showed that complete inhibition of S. aureus was achieved within 2 to 24 hours at concentrations of 1x, 4x, and 8x the MIC. nih.govrsc.org
The broader class of diketopiperazines (DKPs), to which pyrrolopyrazinones are related, also exhibits significant antibacterial activity. eurekaselect.comfrontiersin.org Studies on synthetic Nα-alkylated amphiphilic 2,5-diketopiperazines have shown potent activity against a range of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with MIC values as low as 4–8 μM. nih.govacs.org Some of these DKPs also maintained activity against Gram-negative bacteria, such as multidrug-resistant Escherichia coli. nih.govacs.org The antibacterial efficacy is often linked to the stereochemistry and substitution patterns on the diketopiperazine ring. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Minimum Inhibitory Concentration (MIC) | 15 ± 0.172 mg/L | nih.govnih.govresearchgate.net |
| Minimum Bactericidal Concentration (MBC) | 20 ± 0.072 mg/L | nih.govnih.govresearchgate.net |
Certain pyrrolopyrazine derivatives have demonstrated notable antifungal capabilities. The compound pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- , extracted from Streptomyces sp. VITPK9, has been evaluated for its biological activity and is suggested to be a potential antifungal agent. asiapharmaceutics.infoscispace.comasiapharmaceutics.info Further studies have shown that this compound exhibits anticandidal activity against Candida albicans, C. krusei, and C. tropicalis. frontiersin.org
Another derivative, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- , isolated from Bacillus cereus strain KSAS17, was identified as an effective antifungal agent against the soil-borne phytopathogenic fungus, Sclerotium bataticola. ekb.egresearchgate.net In vitro antagonism assays revealed that the bacterial strain producing this compound achieved a significant growth inhibition rate of 31.4% against the fungus. researchgate.net This highlights the potential of these compounds as biocontrol agents in agriculture. ekb.eg
| Compound | Fungal Target | Observed Effect | Reference |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- | Candida albicans, C. krusei, C. tropicalis | Anticandidal activity | frontiersin.org |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | Sclerotium bataticola | Growth inhibition rate of 31.4% | researchgate.net |
Based on the available search results, there is no specific information regarding antimycobacterial investigations of (r)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one or its closely related pyrrolopyrazine derivatives.
Quorum Sensing Inhibition Mechanisms
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making its inhibition a promising anti-pathogenic strategy. frontiersin.orgmdpi.com Diketopiperazines have been reported to modulate LuxR-mediated QS systems, thereby interfering with microbial communication and offering an alternative to traditional antibiotics. eurekaselect.comnih.gov
Research on 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione , a compound found in an extract from Exiguobacterium indicum SJ16, has shown significant anti-quorum sensing activity. frontiersin.orgnih.govresearchgate.net The extract demonstrated the ability to inhibit biofilm formation in Pseudomonas aeruginosa strains PAO1 and PAH without affecting the bacteria's growth, indicating a specific disruption of QS pathways rather than a direct bactericidal effect. frontiersin.orgnih.gov
The inhibition of quorum sensing by pyrrolopyrazine compounds leads to a downstream reduction in the production of various virulence factors that are crucial for pathogenesis. frontiersin.orgnih.gov The extract containing 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione was found to significantly decrease the production of key virulence factors in P. aeruginosa. frontiersin.orgnih.gov
Specifically, the production of pyocyanin, a blue redox-active phenazine (B1670421) pigment, was reduced by approximately 50% in both P. aeruginosa PAO1 and PAH strains when treated with the extract. nih.gov Additionally, the production of rhamnolipids, elastase, and protease, all of which contribute to the bacterium's pathogenic potential and biofilm structure, was also decreased. frontiersin.orgnih.gov Microarray analysis suggested that the compound may exert its effect by lowering the expression of key regulatory genes in the QS cascade, such as pqsA and pqsC. frontiersin.org
| Virulence Factor | Effect | Reference |
|---|---|---|
| Pyocyanin | ~50% reduction in production | nih.gov |
| Rhamnolipid | Decreased production | frontiersin.orgnih.gov |
| Elastase | Decreased activity | frontiersin.orgnih.gov |
| Protease | Decreased activity | frontiersin.orgnih.gov |
Bacterial motility is another critical factor for initial surface attachment and subsequent biofilm formation. The extract of E. indicum containing 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione was shown to effectively modulate the motility of P. aeruginosa. frontiersin.org The study reported a decrease in both swimming and swarming motilities, which are flagella- and pilus-mediated forms of movement, respectively. frontiersin.org By impeding bacterial movement, the compound prevents the bacteria from adhering to surfaces and developing into mature, structured biofilms. nih.gov This disruption of motility, combined with the attenuation of virulence factors, highlights the compound's potential as an anti-biofilm agent that functions by interfering with the quorum sensing system. frontiersin.org
Transcriptional Regulation of Quorum Sensing Genes
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. youtube.com The inhibition of QS is a promising strategy to combat bacterial infections and biofilm formation. nih.govfrontiersin.org
A derivative, 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione , identified in an extract from the bacterium Exiguobacterium indicum, has demonstrated significant anti-quorum sensing activity. nih.govfrontiersin.orgnih.gov This compound was shown to be effective against the model QS bacterium Pseudomonas aeruginosa PAO1. nih.govfrontiersin.org It successfully prevented biofilm formation and altered the biofilm's topography and architecture, thereby inhibiting bacterial adherence without affecting cell growth within the biofilm. nih.govfrontiersin.org
Furthermore, treatment with this compound led to a decrease in key virulence factors regulated by QS in P. aeruginosa, such as rhamnolipid and pyocyanin, and reduced bacterial motility, elastase, and protease activities. nih.govfrontiersin.org A microarray analysis confirmed that the compound causes differential expression of genes that are regulated by quorum sensing, indicating its role in the transcriptional regulation of these pathways. nih.govfrontiersin.org Specifically, the study proposed a model where the QSI agent plays a role in the transcriptional regulation of quorum sensing in P. aeruginosa PAO1, highlighting its potential for drug development. nih.govfrontiersin.org
Antioxidant Activity and Free Radical Scavenging Mechanisms
Several compounds based on the hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione scaffold have been identified as potent antioxidants. These molecules combat oxidative stress by neutralizing free radicals, which are implicated in numerous diseases. nih.gov
One such compound, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- , isolated from the marine bacterium Bacillus tequilensis MSI45, exhibited significant, dose-dependent free radical scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov The scavenging activity increased from 27.95% at a concentration of 25 µg/ml to 90% at 125 µg/ml, an efficacy comparable to the standard antioxidant ascorbic acid at higher concentrations. nih.gov Another study noted that this same compound, extracted from Streptomyces mangrovisoli, also showed strong antioxidant properties. nih.gov
Similarly, Pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl)- , a diketopiperazine from Streptomyces sp. VITMK1, demonstrated strong scavenging of both DPPH and nitric oxide (NO) radicals. researchgate.net At a concentration of 500 μg/mL, it achieved 72.48% DPPH radical scavenging and 73.03% NO radical scavenging. researchgate.netscispace.com Studies on a purified compound from a Bacillus species also reported significant antioxidant capabilities across multiple assays, including DPPH, nitric oxide, and hydrogen peroxide scavenging. researchgate.net The antioxidant mechanisms are believed to involve hydrogen donation to neutralize free radicals. researchgate.net
Table 1: Free Radical Scavenging Activity of Pyrrolopyrazinone Derivatives
| Compound | Assay | Concentration | Scavenging Activity (%) | IC₅₀ Value | Source Organism | Reference |
|---|---|---|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | DPPH | 25 µg/mL | 27.95 ± 0.68 | Not Reported | Bacillus tequilensis MSI45 | nih.gov |
| 125 µg/mL | 90.00 ± 0.12 | |||||
| Pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl)- | DPPH | 500 µg/mL | 72.48 ± 0.32 | Not Reported | Streptomyces sp. VITMK1 | researchgate.netscispace.com |
| Nitric Oxide (NO) | 500 µg/mL | 73.03 ± 1.02 | ||||
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | DPPH | Not Reported | Not Reported | 15.025 µg/mL | Bacillus species | researchgate.net |
| Hydrogen Peroxide (H₂O₂) | Not Reported | Not Reported | 23.73 µg/mL | |||
| Nitric Oxide (NO) | Not Reported | Not Reported | 41.70 µg/mL |
Exploration of Central Nervous System Related Biological Activities
The investigation into the effects of this compound and its derivatives on the central nervous system (CNS) is an emerging area. While the rigid, bicyclic structure of pyrrolopyrazinones makes them candidates for CNS activity, specific research detailing these effects remains limited. Pyrrolopyrazine structural analogues have been noted for anxiolytic properties and as antagonists for the mGluR5 receptor, suggesting the potential of this chemical family to interact with CNS targets. mdpi.com However, dedicated studies focusing on the direct neuroprotective, nootropic, or other CNS-related biological activities of this compound itself are not extensively available in the current scientific literature.
Potential Anticancer Activity and Cellular Pathways
The anticancer potential of pyrazine (B50134) derivatives is an area of active investigation. nih.gov A specific derivative, pyrrolo (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) , isolated from a marine bacterium, Staphylococcus sp. strain MB30, has shown notable in vitro anticancer activity. nih.gov
This compound exhibited dose-dependent cytotoxicity against human lung (A549) and cervical (HeLa) cancer cell lines. nih.gov The IC₅₀ concentrations were determined to be 19.94 ± 1.23 μg/ml for A549 cells and 16.73 ± 1.78 μg/ml for HeLa cells. nih.gov
The mechanism of action involves the induction of apoptosis, a form of programmed cell death. nih.gov Cancer cells treated with PPDHMP displayed characteristic morphological changes of apoptosis, including nuclear condensation, cell shrinkage, and the formation of apoptotic bodies. nih.gov Furthermore, the compound was found to cause the progressive accumulation of fragmented DNA and to arrest the cell cycle in the G1 phase, preventing cancer cell proliferation. nih.gov
At the molecular level, Western blotting analysis revealed that PPDHMP treatment led to the downregulation of key proteins that promote cell cycle progression and survival, such as cyclin-D1, cyclin-dependent kinase (CDK-2), and the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov Concurrently, the compound activated caspase-9 and caspase-3, critical executioner enzymes in the apoptotic cascade, leading to the cleavage of PARP (poly(ADP-ribose) polymerase). nih.gov The compound also inhibited the migration and invasive capacity of the cancer cells. nih.gov
Table 2: In Vitro Anticancer Activity of PPDHMP
| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Source Organism | Reference |
|---|---|---|---|---|---|
| Pyrrolo (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) | A549 | Lung | 19.94 ± 1.23 | Staphylococcus sp. strain MB30 | nih.gov |
| HeLa | Cervical | 16.73 ± 1.78 |
Other Reported Biological Activities
Beyond the activities previously described, derivatives of hexahydro-pyrrolo[1,2-a]pyrazin-4-one have demonstrated a range of other biological effects, primarily antimicrobial and antifungal properties.
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- , produced by the marine bacterium Bacillus tequilensis MSI45, showed potent inhibitory effects against multidrug-resistant Staphylococcus aureus (MRSA). nih.govnih.govresearchgate.net The minimum inhibitory concentration (MIC) was 15 ± 0.172 mg/L, and the minimum bactericidal concentration (MBC) was 20 ± 0.072 mg/L. nih.govnih.gov
Antifungal activity has also been widely reported. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- from Bacillus cereus strain KSAS17 was effective against the soil-borne phytopathogenic fungus Sclerotium bataticola, achieving a growth inhibition rate of 31.4%. researchgate.net Another derivative, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- , showed potential as an antifungal compound. asiapharmaceutics.infoasiapharmaceutics.info Additionally, various synthetic pyrrolo[1,2-a]pyrazines have exhibited high activity against several Candida species, including multidrug-resistant strains. mdpi.com
Structure Activity Relationship Sar Studies for Pyrrolopyrazinone Derivatives
Impact of Stereochemistry on Biological Activity
Stereochemistry, the specific arrangement of atoms in three-dimensional space, is a critical determinant of the biological activity of chiral molecules like (r)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one. The spatial orientation of functional groups dictates how a molecule interacts with its biological target, influencing its binding, metabolism, and distribution. mdpi.com
For many naturally derived compounds, which are typically biosynthesized as a single enantiomer, stereochemistry is a key factor for their potency and pharmacokinetic properties. mdpi.com Research on various chiral compounds has demonstrated that different stereoisomers can exhibit significantly different biological activities. In the case of nature-inspired 3-Br-acivicin and its derivatives, only the (5S, αS) isomers displayed significant antiplasmodial activity. mdpi.com This suggests that a stereoselective uptake mechanism may be responsible for the enhanced biological effect of one isomer over others. mdpi.com This principle underscores the importance of chirality in drug design and development, as the therapeutic efficacy often resides in a single enantiomer, while others may be inactive or even contribute to undesirable effects. The specific (S)-configuration of hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one, for instance, is considered crucial for its interactions with biological targets.
The phenomenon of stereospecificity is often attributed to the highly specific three-dimensional structure of biological targets such as enzymes and receptors. These targets can differentiate between enantiomers, leading to variations in binding affinity and subsequent biological response.
Influence of Substituent Variations on the Pharmacological Profile
Studies on related pyrrolopyridine structures have shown that the nature of the substituent group plays a vital role in determining biological activity. For example, in a series of 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, the potency was found to be dependent on the R² substituent. mdpi.com Specifically, activity increased when the substituent was an ethyl or propyl chain compared to a methyl group. mdpi.com However, the introduction of larger, bulkier groups such as phenyl or cyclopentyl resulted in a significant decrease in potency. mdpi.com This suggests an optimal size and lipophilicity for the substituent in that particular series for effective interaction with its biological target.
Table 1: Impact of Substituent Variation on Biological Activity
| Core Structure | Substituent (R-group) | Observed Effect on Activity | Reference |
|---|---|---|---|
| 6-methyl-pyrrolo[3,4-c]pyridine-1,3-dione | Methyl | Baseline potency | mdpi.com |
| 6-methyl-pyrrolo[3,4-c]pyridine-1,3-dione | Ethyl, Propyl | Increased potency | mdpi.com |
| 6-methyl-pyrrolo[3,4-c]pyridine-1,3-dione | Phenyl, Cyclopentyl | Significant loss of potency | mdpi.com |
| Pyrrolopyrimidine | CN, F, OMe | Enhanced inhibition of COX-2 | dergipark.org.tr |
| Pyrrolo[2,3-d]pyrimidine | Halogen atoms (F, Cl, Br, I) | Enhanced potency and selectivity as kinase inhibitors | mdpi.com |
Ligand-Target Interactions and Binding Affinity Analysis
The therapeutic effects of pyrrolopyrazinone derivatives are initiated by their binding to specific biological targets. The analysis of these ligand-target interactions and the quantification of binding affinity are essential for understanding their mechanism of action and for the rational design of more potent and selective compounds.
Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for investigating these interactions at an atomic level. nih.gov For a series of pyrrolopyridine derivatives designed as JAK1 inhibitors, these methods were used to study the binding modes and to calculate the binding affinity. nih.gov The results revealed that certain designed compounds exhibited a higher binding affinity for JAK1 than the reference compound, tofacitinib. nih.gov
Structure-activity relationship studies on pyrroloquinoxaline derivatives have successfully identified key structural features that improve binding affinity to the 5-HT₃ receptor. nih.gov The most potent of these derivatives demonstrated subnanomolar affinity, indicating a very strong interaction with the receptor. nih.gov These studies also utilized specific ligands as "molecular yardsticks" to explore the dimensions of lipophilic pockets within the receptor's binding site. nih.gov
In another example, molecular docking studies of novel pyrrolo-pyrimidine derivatives against Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and cyclin-dependent kinase 4 (CDK4) showed significant binding affinities. researchgate.net Specific compounds were identified as having promising interactions within the active sites of these protein targets. researchgate.net Similarly, the binding affinity of various pyrrolopyrimidine derivatives against the COX-2 enzyme has been evaluated, leading to the identification of the types of interactions and the specific amino acid residues involved in the formation of the ligand-target complex. dergipark.org.tr
Table 2: Binding Affinity Data for Selected Pyrrolopyridine Derivatives against JAK1
| Compound | Binding Energy (kJ/mol) | Reference |
|---|---|---|
| Tofacitinib (Reference) | -126 | nih.gov |
| Designed Compound D127 | -137 | nih.gov |
| Active Compound 42 | -113.9 | nih.gov |
Computational and Theoretical Investigations of Pyrrolopyrazinone Systems
Molecular Modeling and Docking Simulations for Target Prediction
Molecular modeling and docking simulations are instrumental in predicting the biological targets of bioactive compounds. By simulating the interaction between a small molecule (ligand) and a macromolecular target (receptor), researchers can estimate the binding affinity and identify key interactions, thereby hypothesizing a mechanism of action.
Several studies have employed docking simulations to explore the therapeutic potential of the pyrrolopyrazinone scaffold. For instance, derivatives of this core structure have been docked against various microbial enzymes to predict their antimicrobial activity. One study investigated the interaction of a related compound, 3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione, with bacterial topoisomerase IV and cytochrome monooxygenase, revealing binding affinities of -5.34 kcal/mol and -5.6 kcal/mol, respectively. researchgate.net Another simulation showed that Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro docked with a short-chain dehydrogenase/reductase (SDR) protein from the fungus Fusarium oxysporum had a favorable docking score of -6.593 kcal/mol and a binding free energy (ΔG bind) of -28.53 kcal/mol. researchgate.net These in silico studies suggest that pyrrolopyrazinone systems can fit effectively into the active sites of various microbial enzymes, indicating potential as antimicrobial agents. researchgate.netresearchgate.net
Further research on other derivatives has explored their potential as antifungal agents by targeting enzymes like CYP51B in Aspergillus fumigatus. researchgate.net The collective findings from these docking studies highlight the versatility of the pyrrolopyrazinone scaffold in interacting with a range of biological targets.
| Compound | Target Protein | Docking Score (kcal/mol) | Binding Affinity / Energy |
|---|---|---|---|
| 3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione | Topoisomerase IV | -5.34 | Not Reported |
| 3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione | Cytochrome Monooxygenase | -5.6 | Not Reported |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | SDR protein (FOXG_00472) in Fusarium oxysporum | -6.593 | -28.53 kcal/mol (ΔG bind) |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. These calculations can predict various molecular properties, including orbital energies, charge distributions, and spectroscopic characteristics.
For the pyrrolopyrazinone class of compounds, quantum mechanics has been applied to elucidate complex structural and electronic features. In a study of newly synthesized pyrrolopyrazinones derived from the Maillard reaction, quantum chemical calculations were essential for structural determination. nih.gov Specifically, the calculation of Electronic Circular Dichroism (ECD) Cotton effects was used to confirm the absolute configuration of the chiral centers in the molecules. nih.gov
Furthermore, advanced quantum mechanics-driven analysis, such as the 1H iterative full spin analysis (QM-HiFSA), has been employed to resolve complex proton NMR (¹H NMR) spectra of these compounds. nih.gov This method allows for the accurate determination of long-range coupling constants, which are influenced by the molecule's three-dimensional structure and electronic environment. nih.gov Such detailed analyses are crucial for confirming the precise structure of novel pyrrolopyrazinone derivatives and understanding their conformational behavior in solution.
Prediction of Biological Activity Profiles through Cheminformatics
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds and predict their properties and biological activities. This approach is valuable for prioritizing compounds for further testing and for understanding structure-activity relationships.
For the pyrrolopyrazinone scaffold, cheminformatic methods are used to predict key physicochemical and pharmacokinetic properties. These predictions help assess the "drug-likeness" of a compound. For example, properties such as the octanol/water partition coefficient (logP) and aqueous solubility (logS) can be calculated using computational models like the Crippen method. chemeo.com These parameters are critical for predicting a molecule's absorption and distribution characteristics. A study on newly designed pyrrole-based compounds also included the prediction of properties such as human intestinal absorption, aqueous solubility, and plasma protein binding (PPB). nih.gov
The identification of pyrrolopyrazinone derivatives from natural sources often involves a cheminformatics workflow that starts with separating and analyzing complex mixtures. wisdomlib.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy generate data that are used to identify the chemical structures of the isolated compounds. nih.govnih.gov This analytical data, combined with database searches, confirms the identity of compounds like Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro and its various derivatives. nih.govnih.gov
| Compound | Predicted Property | Method/Value | Reference |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | Octanol/Water partition coefficient (logP) | -0.893 | chemeo.com |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | Log10 of Water solubility (log10ws) | 0.04 mol/L | chemeo.com |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | McGowan's characteristic volume (mcvol) | 110.870 ml/mol | chemeo.com |
Advanced Research Techniques and Methodologies in Pyrrolopyrazinone Studies
Advanced Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, X-ray Crystallography for Absolute Configuration)
The definitive identification and structural characterization of pyrrolopyrazinones rely on a combination of advanced spectroscopic methods. Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed to determine the molecular structure of these compounds. nih.govrsc.org
For instance, the analysis of Hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione isolated from Bacillus tequilensis MSI45 involved these very techniques. GC-MS analysis identified a compound with a molecular weight of 154 Da and a molecular formula of C₇H₁₀N₂O₂. nih.govrsc.org Further characterization using ¹H-NMR and ¹³C-NMR provided detailed information about the chemical environment of the protons and carbons, confirming the hexahydropyrrolopyrazine-1,4-dione core structure. rsc.org
Determining Absolute Configuration:
For chiral molecules like (r)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one, determining the absolute configuration is crucial as different enantiomers can have vastly different biological activities. Single-crystal X-ray crystallography is the most powerful and reliable method for unambiguously determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. researchgate.netnih.govspringernature.com
This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise location of each atom. Through a phenomenon known as anomalous dispersion, the absolute structure of the chiral molecule can be determined. researchgate.netresearchgate.net While this method requires a high-quality single crystal, its ability to provide a definitive atomic-level resolution is unparalleled. nih.govresearchgate.net
Table 1: Example Spectroscopic Data for a Pyrrolopyrazinone Compound
| Technique | Observation | Inference |
|---|---|---|
| Mass Spectrometry (MS) | Molecular Ion Peak (M+) at m/z 154 | Confirms Molecular Weight (C₇H₁₀N₂O₂) rsc.org |
| ¹H-NMR (400 MHz, DMSO) | Signals at δH 1.8–2.3 (4H), 3.5–3.6 (2H), 3.8 (d, 1H), 3.9 (d, 1H), 4.1 (dd, 1H), 7.1 (1H, S) | Reveals the number and connectivity of hydrogen atoms rsc.org |
| ¹³C-NMR | Signals at δ 22.23, 28.93, 45.78, 46.01, 58.04, 164.63, 169.51 | Identifies the carbon skeleton of the molecule rsc.org |
| X-ray Crystallography | Provides 3D atomic coordinates | Unambiguously determines relative and absolute configuration researchgate.netnih.gov |
Omics Approaches in Understanding Biological Responses (e.g., Microarray Analysis of Gene Expression)
"Omics" technologies provide a global view of the molecular processes within a biological system. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, are instrumental in deciphering the mechanisms of action and biological responses to secondary metabolites like pyrrolopyrazinones.
Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, is particularly useful. Microarray analysis is a powerful transcriptomic technique used to monitor the expression levels of thousands of genes simultaneously. frontiersin.orgmdpi.com This method can reveal how a compound like Hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione affects a target organism, such as a pathogenic bacterium, at the genetic level.
In a typical microarray experiment to study the antibacterial effects of a pyrrolopyrazinone, messenger RNA (mRNA) would be collected from both treated and untreated bacterial cultures. This mRNA is then used to create labeled complementary DNA (cDNA), which is hybridized to a microarray chip containing probes for thousands of the bacterium's genes. frontiersin.org By comparing the hybridization signals, researchers can identify which genes are up-regulated or down-regulated in response to the compound.
For example, a study on the effect of 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione on Pseudomonas aeruginosa used a genome array chip to analyze gene expression. The analysis showed that out of 5,886 genes, 1,237 were differentially expressed, with 868 genes being down-regulated and 369 up-regulated in the presence of the compound. frontiersin.org This type of data provides crucial insights into the compound's mode of action, potentially revealing that it targets specific metabolic pathways, disrupts cell wall synthesis, or interferes with quorum sensing. frontiersin.orgnih.gov Such information is invaluable for understanding the compound's therapeutic potential.
Bioprospecting and Microbial Strain Optimization for Enhanced Metabolite Production
Bioprospecting:
The discovery of novel pyrrolopyrazinones often begins with bioprospecting—the search for new sources of natural products in microorganisms. biotechrep.ir Marine and soil environments are particularly rich reservoirs of microbial diversity and, consequently, novel secondary metabolites. frontiersin.orgmedwinpublishers.com Several species of bacteria have been identified as producers of Hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione and its derivatives. These discoveries are typically made by isolating and screening large numbers of microbial strains for specific biological activities, such as antimicrobial or antioxidant properties. nih.govfrontiersin.orgresearchgate.net
Table 2: Microbial Sources of Hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione and Derivatives
| Microorganism | Compound Isolated | Source/Environment |
|---|---|---|
| Bacillus tequilensis MSI45 | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Marine Sponge (Callyspongia diffusa) nih.gov |
| Streptomyces mangrovisoli MUSC 149T | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Mangrove Soil frontiersin.org |
| Bacillus cereus KSAS17 | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | Potato Rhizosphere researchgate.netekb.eg |
| Exiguobacterium indicum | 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | Rhizosphere of Cenchrus laevigatus frontiersin.org |
Microbial Strain Optimization:
Once a producing strain is identified, the natural yield of the desired metabolite is often too low for practical applications. trjfas.org Microbial strain optimization and metabolic engineering are therefore employed to enhance production. nih.govnih.gov This involves several strategies:
Optimization of Fermentation Conditions: This is a primary step where culture parameters such as media composition (carbon and nitrogen sources), pH, temperature, and incubation time are systematically varied to find the conditions that maximize yield. trjfas.orgnih.gov For example, studies on Bacillus tequilensis have optimized nutritional components to significantly improve the production of its secondary metabolites. trjfas.orgresearchgate.net
Metabolic Engineering: This advanced approach involves the genetic modification of the producing organism to channel more metabolic resources towards the synthesis of the target compound. nih.gov For Streptomyces, a prolific producer of natural products, strategies include activating silent biosynthetic gene clusters (BGCs), regulating the organism's life cycle, and engineering precursor supply pathways to increase the availability of the building blocks needed for synthesis. nih.govresearchgate.netresearchgate.net These sophisticated genetic tools can lead to dramatic increases in the production of valuable compounds like pyrrolopyrazinones. uni-saarland.de
Future Research Directions and Unexplored Avenues in Pyrrolopyrazinone Research
Development of Novel Synthetic Routes with Enhanced Stereoselectivity and Atom Economy
The efficient and controlled synthesis of pyrrolopyrazinones is paramount for the exploration of their therapeutic potential. Future research in this domain should prioritize the development of synthetic methodologies that are not only high-yielding but also exhibit exceptional stereoselectivity and atom economy.
Current synthetic strategies often involve multi-step sequences, which can be inefficient and generate significant waste. The concept of "atom economy," which seeks to maximize the incorporation of all reactant atoms into the final product, is a crucial principle for developing sustainable and cost-effective synthetic processes. nih.govnih.gov Methodologies such as pot, atom, and step economic (PASE) syntheses are being developed for related heterocyclic systems and could be adapted for pyrrolopyrazinone synthesis. rsc.org
A significant challenge lies in the stereocontrolled synthesis of specific enantiomers, such as (r)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one. The development of catalytic asymmetric methods is a highly desirable goal. For instance, catalytic hydrogenation using chiral catalysts has proven effective for the stereoselective reduction of related heterocyclic systems and could be a promising strategy for accessing the desired (R)-enantiomer. nih.govthieme.deyoutube.com The use of chiral catalysts in asymmetric synthesis is a powerful tool for creating enantiomerically pure compounds. Furthermore, organocatalytic [4+2] cycloaddition reactions have shown promise in the asymmetric synthesis of complex heterocyclic scaffolds and could be explored for the construction of the pyrrolopyrazinone core with high enantioselectivity. nih.gov
Future synthetic endeavors could focus on:
Catalytic Asymmetric Hydrogenation: Exploring various chiral catalysts and reaction conditions to achieve high enantioselectivity in the reduction of unsaturated pyrrolopyrazinone precursors.
Enantioselective Cyclization Reactions: Designing novel cyclization strategies that employ chiral catalysts or auxiliaries to control the stereochemistry of the final product.
Multi-component Reactions: Developing one-pot, multi-component reactions that assemble the pyrrolopyrazinone core in a single, highly efficient step, thereby improving atom economy. nih.gov
| Synthetic Strategy | Focus | Potential Advantages |
| Catalytic Asymmetric Hydrogenation | High stereoselectivity for the (R)-enantiomer | Efficient, potentially high enantiomeric excess |
| Enantioselective Cyclization | Control of stereochemistry during ring formation | Access to specific enantiomers |
| Multi-component Reactions | High atom and step economy | Reduced waste, simplified procedures |
Identification of Additional Biological Targets and Elucidation of Novel Mechanisms of Action
While pyrrolopyrazinone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties, the precise molecular targets and mechanisms of action often remain elusive. rsc.org A deeper understanding of how these compounds exert their effects at the molecular level is crucial for their development as therapeutic agents.
Recent studies have pointed towards kinase inhibition as a potential mechanism of action for some pyrrolopyrazinone derivatives. rsc.orgresearchgate.net Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.govnih.gov Future research should aim to identify the specific kinases that are targeted by this compound and its analogs. This can be achieved through a combination of biochemical assays, proteomic approaches, and computational modeling. researchgate.net
For instance, a derivative of pyrrolo[1,2-a]pyrazine, (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide, has shown potent anticancer activity by inducing apoptosis through caspase-3 activation. nih.gov Another study on pyrrole (B145914) (1, 2, a) pyrazine (B50134) 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) revealed its ability to arrest the cell cycle at the G1 phase and down-regulate key proteins involved in cell proliferation and survival in cancer cells. nih.govresearchgate.net The PI3K/AKT signaling pathway has also been identified as a potential mediator of the anticancer effects of certain natural compounds, and its role in the action of pyrrolopyrazinones warrants further investigation. nih.gov
Unexplored areas for investigation include:
Target Deconvolution Studies: Employing chemical proteomics and affinity-based probes to identify the direct binding partners of this compound within the cell.
Pathway Analysis: Utilizing systems biology approaches, such as transcriptomics and metabolomics, to understand the global cellular response to treatment with pyrrolopyrazinone derivatives. researchgate.net
Structural Biology: Determining the co-crystal structures of pyrrolopyrazinones bound to their biological targets to elucidate the molecular basis of their inhibitory activity and guide the design of more potent and selective analogs.
| Biological Activity | Potential Mechanism of Action | Key Research Findings |
| Anticancer | Kinase inhibition, Apoptosis induction, Cell cycle arrest | Inhibition of specific kinases, activation of caspases, arrest at G1 phase. nih.govnih.govresearchgate.net |
| Antimicrobial | Disruption of cell wall synthesis | Inhibition of multidrug-resistant Staphylococcus aureus. |
| Antifungal | Inhibition of fungal growth | Activity against phytopathogenic fungi. researchgate.net |
Exploration of New Natural Sources and Biosynthetic Pathways of Pyrrolopyrazinones
Many known pyrrolopyrazinones are natural products, primarily isolated from microbial sources such as bacteria and fungi. rsc.org These organisms represent a rich and largely untapped reservoir of novel pyrrolopyrazinone structures with potentially unique biological activities. Future research should focus on the systematic exploration of diverse microbial ecosystems, including marine environments and the microbiomes of various organisms, to discover new pyrrolopyrazinone derivatives. mdpi.com
The biosynthesis of the diketopiperazine core, a key structural element of many pyrrolopyrazinones, is often catalyzed by nonribosomal peptide synthetases (NRPSs) or cyclodipeptide synthases (CDPSs). rsc.orgrsc.orgresearchgate.net Understanding the enzymatic machinery responsible for the biosynthesis of this compound can provide valuable insights for the development of biocatalytic and synthetic biology approaches for its production.
Key research directions include:
Genome Mining: Utilizing bioinformatic tools to screen the genomes of various microorganisms for gene clusters encoding enzymes involved in pyrrolopyrazinone biosynthesis. researchgate.net
Heterologous Expression: Expressing identified biosynthetic gene clusters in a suitable host organism to produce novel pyrrolopyrazinone derivatives.
Enzymatic Studies: Characterizing the individual enzymes involved in the biosynthetic pathway to understand their substrate specificity and catalytic mechanisms. mdpi.com This knowledge can be harnessed for the chemoenzymatic synthesis of new analogs. The biosynthesis of related pyrrolopyrimidines involves a series of enzymatic transformations starting from a purine (B94841) precursor. nih.govresearchgate.net
| Natural Source | Isolated Pyrrolopyrazinone Derivative | Reported Biological Activity |
| Bacillus tequilensis | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Antibacterial, Antioxidant mdpi.com |
| Streptomyces sp. | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- | Antifungal psu.edu |
| Exiguobacterium indicum | 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | Anti-biofilm, Quorum sensing inhibition mdpi.com |
| Bacillus sp. | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | Antifungal researchgate.net |
Integration of Multidisciplinary Approaches for a Comprehensive Understanding of Pyrrolopyrazinone Biology
A holistic understanding of the biological roles and therapeutic potential of this compound can be best achieved through the integration of multiple scientific disciplines. Combining computational methods with experimental validation is a powerful strategy for accelerating the drug discovery process. researchgate.netnih.gov
Computational chemistry can be employed to predict the binding modes of pyrrolopyrazinones to their targets, guide the design of new derivatives with improved properties, and rationalize structure-activity relationships (SAR). nih.gov For instance, molecular docking and dynamics simulations can provide insights into the interactions between a ligand and its receptor at the atomic level. nih.gov
Cheminformatics can be utilized to analyze large datasets of chemical structures and biological activities, helping to identify privileged scaffolds and predict the properties of new compounds. psu.edu The integration of virtual screening with combinatorial chemistry has emerged as a powerful tool for the rapid identification of novel drug candidates. elsevierpure.com
Experimental biology , including in vitro and in vivo studies, is essential for validating computational predictions and determining the actual biological effects of the compounds. High-throughput screening (HTS) can be used to test large libraries of pyrrolopyrazinone derivatives against various biological targets. mdpi.com
A synergistic approach that combines these disciplines will be instrumental in:
Accelerating Lead Optimization: Iterative cycles of computational design, chemical synthesis, and biological testing can rapidly lead to the identification of drug candidates with optimized efficacy and safety profiles.
Elucidating Complex Biological Systems: By integrating data from different experimental and computational platforms, a more complete picture of how pyrrolopyrazinones interact with biological systems can be constructed.
Personalized Medicine: Understanding the specific molecular targets of pyrrolopyrazinones could enable the development of therapies tailored to the genetic makeup of individual patients.
The future of pyrrolopyrazinone research is bright, with numerous unexplored avenues that hold the promise of significant scientific breakthroughs. By embracing innovative synthetic strategies, delving deeper into their mechanisms of action, exploring new natural sources, and fostering multidisciplinary collaborations, the scientific community can unlock the full potential of this compound and its derivatives for the benefit of human health.
Q & A
Q. What in vitro models are suitable for evaluating the antimicrobial efficacy of this compound, and how should assays be standardized?
- Methodology : Use broth microdilution assays (CLSI guidelines) with Staphylococcus aureus (ATCC 25923) to determine MIC values. For biofilm inhibition, employ crystal violet staining in 96-well plates . Include positive controls (e.g., vancomycin) and validate via time-kill kinetics over 24 hours .
Q. How can contradictory spectral data (e.g., NMR shifts) between synthetic batches be resolved?
- Methodology : Perform 2D NMR (COSY, HSQC) to distinguish diastereomers or conformational isomers. Compare with reference data from NIST Chemistry WebBook (CAS 19179-12-5) . For enantiomeric purity, use chiral HPLC (Chiralpak IA column) with hexane/isopropanol mobile phases .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting antitumor activity?
- Methodology : Synthesize analogs with N-alkylation (e.g., benzyl, isoprenyl) to enhance lipophilicity and blood-brain barrier penetration. Test cytotoxicity via MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Correlate substituent electronegativity with IC₅₀ values using QSAR models .
Q. How does the compound’s stability vary under physiological conditions, and what formulation strategies mitigate degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
